![molecular formula C17H11N3O3 B12896652 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine CAS No. 53174-14-4](/img/structure/B12896652.png)
2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and furan rings, with a nitrophenyl substituent. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of suitable precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the furan ring with the imidazo[1,2-a]pyridine core, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,2-a]pyridine core can interact with biological receptors and enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the furan ring.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.
Furan derivatives: Compounds containing the furan ring with different substituents.
Uniqueness
2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine is unique due to the combination of the furan ring, nitrophenyl group, and imidazo[1,2-a]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
53174-14-4 |
|---|---|
Fórmula molecular |
C17H11N3O3 |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
2-[5-(4-nitrophenyl)furan-2-yl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C17H11N3O3/c21-20(22)13-6-4-12(5-7-13)15-8-9-16(23-15)14-11-19-10-2-1-3-17(19)18-14/h1-11H |
Clave InChI |
UTSFYKGHAPYTQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
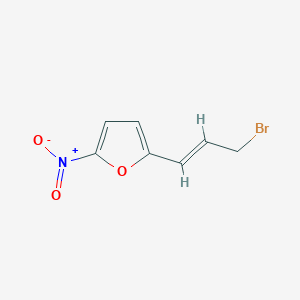
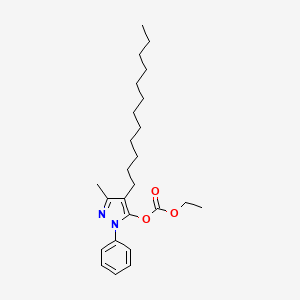
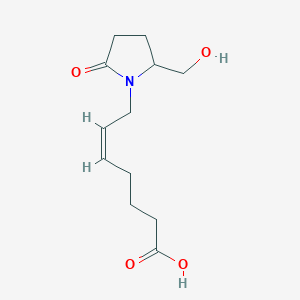
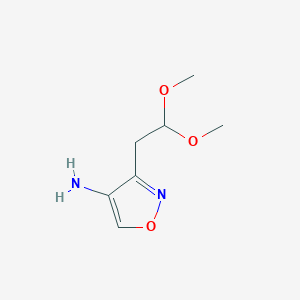
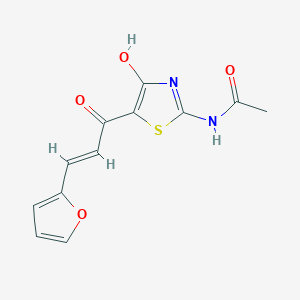
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
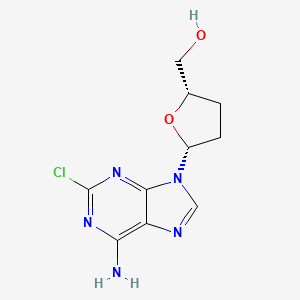
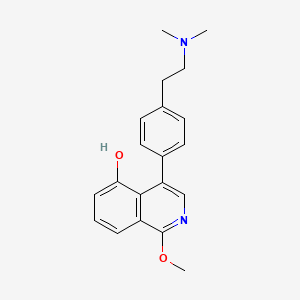
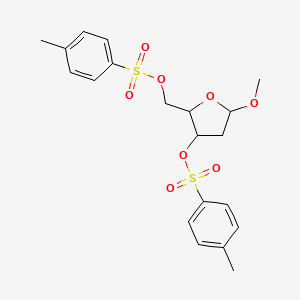

![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)
